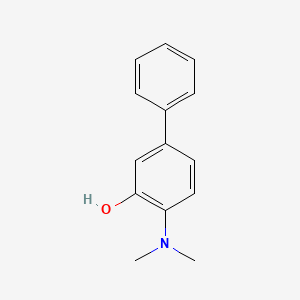
2-(dimethylamino)-5-phenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethylamino)-5-phenylphenol, also known as 4-(dimethylamino)-3-biphenylol, is an organic compound with the molecular formula C14H15NO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyl group and a dimethylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-5-phenylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to improve the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
2-(dimethylamino)-5-phenylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
2-(dimethylamino)-5-phenylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2-(dimethylamino)-5-phenylphenol involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a biphenyl structure.
4-(Dimethylamino)benzaldehyde: Similar structure with an aldehyde group instead of a hydroxyl group.
Uniqueness
2-(dimethylamino)-5-phenylphenol is unique due to its combination of a biphenyl backbone with both a hydroxyl and a dimethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
63019-93-2 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
2-(dimethylamino)-5-phenylphenol |
InChI |
InChI=1S/C14H15NO/c1-15(2)13-9-8-12(10-14(13)16)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
InChIキー |
ORIAIGHQLDPLDL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
正規SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
Key on ui other cas no. |
63019-93-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















